molecular formula C28H30N2O5 B11408294 7-methyl-2-[3-(propan-2-yloxy)propyl]-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

7-methyl-2-[3-(propan-2-yloxy)propyl]-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

Cat. No.: B11408294
M. Wt: 474.5 g/mol
InChI Key: DIYUUTNOFPJUEH-UHFFFAOYSA-N
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Description

This compound belongs to the class of imidazole-containing heterocycles. Imidazole is a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, and histamine. Imidazole derivatives exhibit diverse biological activities, making them valuable in drug development .

Preparation Methods

The synthetic routes for this compound involve several steps. While I don’t have specific data on this exact compound, I can provide a general outline:

    Construction of the Imidazole Core: Start with a suitable precursor (e.g., a substituted pyrrole) and introduce the imidazole ring via cyclization reactions.

    Functionalization: Modify the imidazole core by adding the desired substituents (e.g., the methyl and propan-2-yloxy groups).

    Spiroannulation: Introduce the spiro[chromeno[2,3-c]pyrrole-1,3’-indole] moiety.

    Final Steps: Propylate the compound to obtain the desired product.

Industrial production methods may involve scalable processes, but specific details would require proprietary information from manufacturers.

Chemical Reactions Analysis

    Oxidation: The compound may undergo oxidation reactions at various positions.

    Reduction: Reduction of carbonyl groups or other functional groups.

    Substitution: Substitution reactions (e.g., nucleophilic substitution) can occur.

    Common Reagents: Reagents like sodium borohydride (for reduction), acetic anhydride (for acetylation), and Lewis acids (for cyclization) are relevant.

    Major Products: These depend on reaction conditions and substituents. Isolation and characterization are essential.

Scientific Research Applications

    Medicine: Investigate its potential as an antitumor, anti-inflammatory, or antimicrobial agent.

    Chemistry: Explore its reactivity and use as a building block.

    Biology: Study its effects on cellular processes.

    Industry: Assess its industrial applications (e.g., in materials science).

Mechanism of Action

  • Investigate the compound’s interactions with cellular targets (e.g., enzymes, receptors).
  • Understand its impact on signaling pathways (e.g., inhibition of specific enzymes).

Comparison with Similar Compounds

  • Compare its structure, properties, and biological activities with related compounds.
  • Similar compounds may include other spirocyclic heterocycles or imidazole derivatives.

Remember that specific data on this compound may be proprietary or limited Researchers would need to conduct detailed studies to uncover its full potential and mechanisms of action

Properties

Molecular Formula

C28H30N2O5

Molecular Weight

474.5 g/mol

IUPAC Name

7-methyl-2-(3-propan-2-yloxypropyl)-1'-propylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione

InChI

InChI=1S/C28H30N2O5/c1-5-13-29-21-10-7-6-9-20(21)28(27(29)33)23-24(31)19-16-18(4)11-12-22(19)35-25(23)26(32)30(28)14-8-15-34-17(2)3/h6-7,9-12,16-17H,5,8,13-15H2,1-4H3

InChI Key

DIYUUTNOFPJUEH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3CCCOC(C)C)OC5=C(C4=O)C=C(C=C5)C

Origin of Product

United States

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